
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The starting materials include an azide and an alkyne, which react under mild conditions to yield the triazole product. The reaction is usually carried out in an aqueous medium, which enhances the reaction rate and minimizes cytotoxicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The use of water-soluble ligands, such as BTTES, can further improve the efficiency and biocompatibility of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like peracids.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is typically employed.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and cyclobutanamine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Industry: Utilized in the development of corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (BTTES): A water-soluble ligand used in click chemistry.
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine:
Uniqueness: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for developing novel materials and therapeutic agents.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(1-methyltriazol-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H12N4/c1-11-5-6(9-10-11)7(8)3-2-4-7/h5H,2-4,8H2,1H3 |
InChI Key |
ZSWKWWNHSUTEGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


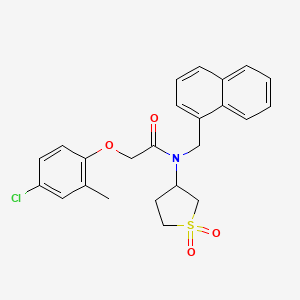
![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
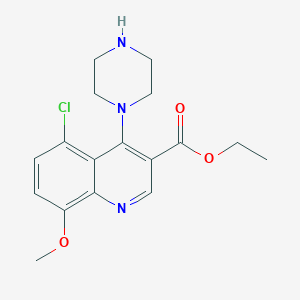
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
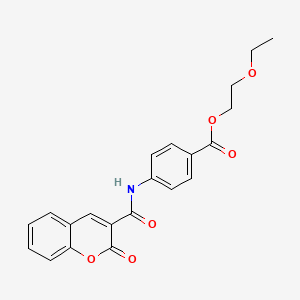
![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)

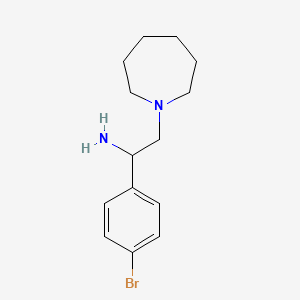
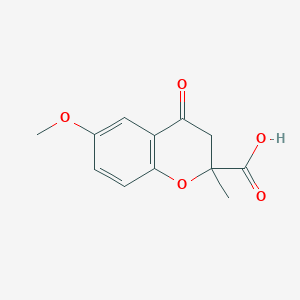


![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

